![molecular formula C23H25N5O2 B2783200 N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1261010-90-5](/img/structure/B2783200.png)

N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

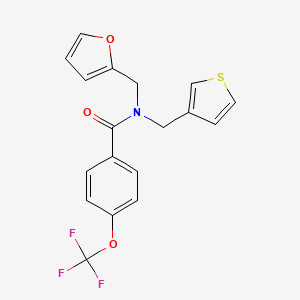

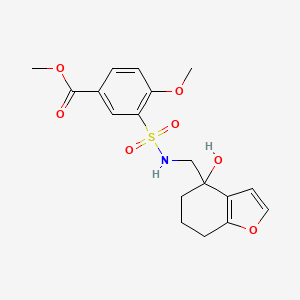

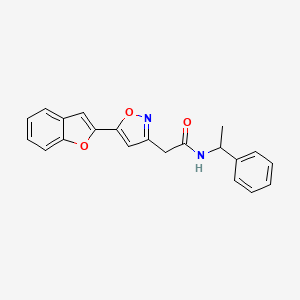

“N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a chemical compound that contains a total of 58 bonds, including 33 non-H bonds, 19 multiple bonds, 7 rotatable bonds, 2 double bonds, and 17 aromatic bonds. It also contains 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, and 1 secondary amide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a triazoloquinoxaline core, which is a nitrogenous heterocyclic moiety .Physical And Chemical Properties Analysis

The compound contains several functional groups and structural features that contribute to its physical and chemical properties. It has multiple bonds, rotatable bonds, and aromatic bonds. It also contains a secondary amide .Applications De Recherche Scientifique

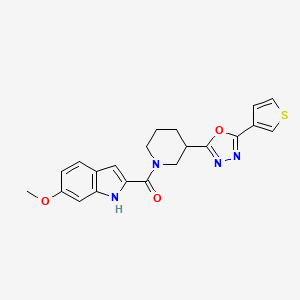

Diversified Synthesis of Heterocyclic Compounds The compound's structure serves as a basis for the diversified synthesis of heterocyclic derivatives, demonstrating the utility in generating structurally varied scaffolds. For instance, the Ugi four-component reaction has been employed for assembling N-(2-haloaryl)propynamide intermediates, followed by a copper-catalyzed tandem reaction. This method offers rapid access to complex fused tricyclic structures through readily available starting materials (Y. An et al., 2017).

Pharmacological Investigations Research has explored the pharmacological potential of triazoloquinoxaline derivatives. A notable direction is the investigation of novel anticonvulsant agents, where synthesized derivatives showed promising activities in standard models. Additionally, some derivatives have been evaluated for their anticancer activity, highlighting the versatility of the triazoloquinoxaline scaffold in medicinal chemistry (Mohamed Alswah et al., 2013).

Adenosine Receptor Antagonism A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have been synthesized and evaluated for their potential as adenosine receptor antagonists. These compounds have shown significant activity in behavioral despair models in rats, suggesting therapeutic potential as novel and rapid-acting antidepressant agents. The structure-activity relationship studies further emphasize the importance of specific substituents for optimal activity at adenosine A1 and A2 receptors, indicating a potential route for the development of targeted therapies (R. Sarges et al., 1990).

Orientations Futures

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Similar compounds have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Mécanisme D'action

Biochemical Pathways

The specific biochemical pathways affected by AKOS005713834 are currently unknown . Biochemical pathways are a series of chemical reactions occurring within a cell. In these pathways, the transformation of a molecule through a series of steps leads to a certain product, and each step is catalyzed by a specific enzyme.

Propriétés

IUPAC Name |

N-(4-butylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c1-3-5-8-16-11-13-17(14-12-16)24-21(29)15-27-18-9-6-7-10-19(18)28-20(4-2)25-26-22(28)23(27)30/h6-7,9-14H,3-5,8,15H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCQUYGJKLXCIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2783118.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2783119.png)

![N-(2-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783124.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2783125.png)

![methyl 4-({[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2783127.png)

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2783130.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2783137.png)